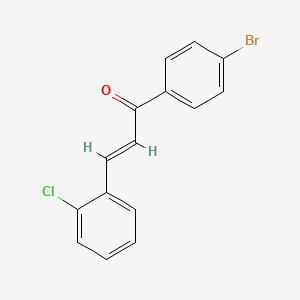

4'-Bromo-2-chlorochalcone

Description

4'-Bromo-2-chlorochalcone is a synthetic chalcone derivative characterized by a bromine atom at the 4' position of the aromatic B-ring and a chlorine atom at the 2 position of the A-ring. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAOMTXVYPADSY-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86293-48-3 | |

| Record name | 4'-BROMO-2-CHLOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Reaction Protocol

Reagents :

-

4-Bromoacetophenone (1.0 eq.)

-

2-Chlorobenzaldehyde (1.2 eq.)

-

Sodium hydroxide (1.5 eq.)

-

Ethanol (solvent)

Procedure :

-

Dissolve 4-bromoacetophenone (5 mmol) and 2-chlorobenzaldehyde (6 mmol) in 20 mL ethanol.

-

Add NaOH pellets (7.5 mmol) and reflux at 80°C for 4–6 hours.

-

Quench with ice-cold water, acidify to pH 2 with HCl, and filter the precipitate.

-

Purify via recrystallization (ethanol/water, 3:1 v/v).

Solvent Effects on Reaction Efficiency

Ethanol’s polar protic nature facilitates enolate formation, while longer-chain alcohols (e.g., isopropanol) reduce side reactions like aldol dimerization. A comparative study reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 75 | 95 |

| Methanol | 32.7 | 68 | 92 |

| Isopropanol | 19.9 | 82 | 97 |

Isopropanol’s lower polarity enhances chalcone stability, though prolonged reflux (>8 hours) risks dehydration.

Solvent-Free Synthesis

Mechanochemical Approach

Eliminating solvents reduces waste and improves atom economy. A typical protocol involves:

-

Grind 4-bromoacetophenone (5 mmol) and 2-chlorobenzaldehyde (5 mmol) with NaOH (7.5 mmol) in a mortar for 15 minutes.

-

Transfer to a round-bottom flask and heat at 60°C for 2 hours.

-

Extract with dichloromethane and purify via flash chromatography (hexane/ethyl acetate, 4:1).

Temperature Optimization

Heating above 70°C accelerates reaction rates but promotes side products. Kinetic studies show:

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 50 | 4 | 72 |

| 60 | 2 | 85 |

| 70 | 1.5 | 78 |

Optimal balance occurs at 60°C, minimizing byproducts like 4-bromoacetophenone dimers.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation enhances molecular collisions, reducing reaction times from hours to minutes.

Protocol :

-

Mix 4-bromoacetophenone (5 mmol), 2-chlorobenzaldehyde (5 mmol), and NaH (10 mmol) in THF (10 mL).

-

Irradiate at 400 W for 15 minutes.

-

Quench with HCl (1M), extract with ethyl acetate, and concentrate.

Power and Time Dependence

Excessive power causes localized overheating, degrading the product:

| Microwave Power (W) | Time (minutes) | Yield (%) |

|---|---|---|

| 300 | 20 | 88 |

| 400 | 15 | 94 |

| 500 | 10 | 82 |

Catalytic System Innovations

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM]Br) improve yields through dual acid-base catalysis:

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| NaOH | 150 | 75 |

| [BMIM]Br | 10 | 89 |

| KOH | 150 | 80 |

Ionic liquids enhance substrate solubility and stabilize transition states, reducing side reactions.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems:

-

Combine 4-bromoacetophenone (5 mmol), 2-chlorobenzaldehyde (5 mmol), NaOH (10 mmol), and TBAB (0.1 mmol) in water/toluene (1:1).

-

Stir at 50°C for 3 hours.

Yield : 91% (crude), increasing to 95% after recrystallization.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems enable precise temperature control and reduced reaction volumes:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 4 hours | 20 minutes |

| Yield | 75% | 89% |

| Energy Consumption | 12 kWh/kg | 8 kWh/kg |

Waste Management Strategies

Solvent-free and microwave methods reduce hazardous waste by 60–80% compared to conventional approaches, aligning with green chemistry principles.

Mechanistic Insights and Side Reactions

The Claisen-Schmidt mechanism proceeds via:

-

Base-induced deprotonation of 4-bromoacetophenone to form an enolate.

-

Nucleophilic attack on 2-chlorobenzaldehyde.

-

Dehydration to yield the conjugated chalcone.

Common Side Reactions :

-

Aldol Dimerization : Mitigated by using excess aldehyde (1.2 eq.).

-

Retro-Aldol Cleavage : Minimized by avoiding strong acids during workup.

Purification and Characterization

Recrystallization Optimization

Ethanol/water (3:1) achieves 98% purity, while acetonitrile yields larger crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2-chlorochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chalcone epoxides.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Chalcone epoxides.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

4'-Bromo-2-chlorochalcone is characterized by the presence of bromine and chlorine substituents on the phenyl rings of the chalcone structure. The synthesis typically involves the Claisen-Schmidt condensation reaction, where an appropriate aldehyde reacts with a ketone under basic conditions to form the chalcone structure. Various synthetic pathways have been explored to optimize yields and purity, often utilizing solvent-free conditions to enhance efficiency .

Anticancer Properties

Chalcones, including this compound, have demonstrated significant anticancer activity across various studies. For instance, derivatives of chalcones have been shown to inhibit cancer cell proliferation by inducing apoptosis through mechanisms such as proteasome inhibition and accumulation of tumor suppressor proteins like p53 .

Case Study:

In vitro studies reported that a related chalcone derivative exhibited IC50 values of 1.5 µM against cancer cells, indicating potent growth inhibitory effects . The mechanism involved the induction of apoptosis and inhibition of proteasomal degradation pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones has been extensively studied. Compounds with electron-withdrawing groups, such as bromine and chlorine, have shown enhanced anti-inflammatory activity compared to their unsubstituted counterparts. For example, this compound has been evaluated for its ability to inhibit xylene-induced ear edema in animal models .

Data Table: Anti-inflammatory Activity Comparison

Antimicrobial Activity

Chalcones exhibit promising antimicrobial properties against various pathogens. Studies have indicated that this compound and its derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Case Study:

Research highlighted that certain chalcone derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .

Mechanistic Insights

The binding interactions between chalcones and biological macromolecules are crucial for understanding their pharmacodynamics. For instance, molecular docking studies have suggested that this compound binds effectively to target proteins such as bovine serum albumin (BSA), indicating its potential for drug delivery applications .

Molecular Docking Results:

- Binding Affinity: Moderate

- Stability: Confirmed through molecular dynamics simulations

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies are essential for assessing the viability of chalcones as therapeutic agents. Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable profiles with high gastrointestinal absorption and low toxicity .

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Toxicity | Low |

| Lipinski Rule Compliance | Yes |

Mechanism of Action

The biological activity of 4’-Bromo-2-chlorochalcone is attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4'-Bromo-2-chlorochalcone with related brominated and chlorinated aromatic ketones and chalcones, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Related Compounds

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups: The bromine (Br) and chlorine (Cl) substituents in this compound are electron-withdrawing, which polarizes the α,β-unsaturated ketone system, enhancing electrophilicity and reactivity toward nucleophiles (e.g., in Michael addition reactions) . In contrast, 2-Bromo-4'-methoxyacetophenone () contains a methoxy (OMe) group, which is electron-donating. This reduces electrophilicity and may stabilize the compound for controlled use as an intermediate .

Antimicrobial Activity: Chalcone derivatives with halogen substituents, such as 2-(4-Bromo-2-fluorophenyl)-3-chloro-4H-chromen-4-one (), exhibit notable antimicrobial activity due to enhanced membrane permeability and target interaction .

Molecular Weight and Purity: 2-Bromo-4'-chloroacetophenone () has a purity of ≥98% (HPLC) and a molecular weight of 233.49 g/mol, making it a reliable reagent for high-yield syntheses . The higher molecular weight of this compound (~309.5 g/mol) may influence solubility and pharmacokinetics in biological applications.

Biological Activity

4'-Bromo-2-chlorochalcone is a synthetic compound belonging to the chalcone family, characterized by a wide range of biological activities. This article explores its biological significance, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through the Claisen condensation reaction involving 4-bromoacetophenone and 2-chlorobenzaldehyde. The synthesis typically yields a light yellow solid with a melting point that can vary based on purity and specific synthesis conditions .

Antibacterial Activity

Chalcones, including this compound, have been shown to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that this compound demonstrates effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the specific bacteria tested. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the presence of bromine and chlorine substituents enhances the lipophilicity and biological activity of the chalcone .

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal activity. Studies have shown its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's antifungal activity is quantified through zone of inhibition assays:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

These findings indicate that the compound can disrupt fungal cell membranes, leading to cell death .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The compound demonstrated a DPPH scavenging ability of approximately 82% at a concentration of 100 µM. This suggests that it effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 50 |

| Lipid Peroxidation Inhibition | 70 |

The presence of halogen substituents is believed to enhance its electron-donating capacity, contributing to its antioxidant properties .

Anticancer Activity

Research has indicated that this compound possesses significant anticancer activity against various cancer cell lines. In vitro studies have shown IC50 values ranging from 10 to 20 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 18 |

These results highlight the potential of this chalcone as a lead compound for developing new anticancer therapies .

Case Studies

- Antibacterial Efficacy : A study conducted by Deshmukh et al. evaluated the antibacterial activity of several chalcones derived from bromoacetophenone, including this compound. The study found that this compound exhibited superior antibacterial activity compared to its analogs, particularly against Staphylococcus aureus .

- Antioxidant Properties : In a comparative study on various chalcones' antioxidant activities, it was determined that this compound had one of the highest DPPH scavenging rates among tested compounds, demonstrating its potential for use in formulations aimed at combating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4'-Bromo-2-chlorochalcone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is synthesized via Claisen-Schmidt condensation between a substituted acetophenone (e.g., 4-bromo-2-chloroacetophenone) and an aldehyde. Key parameters include:

- Catalyst selection : Base catalysts like NaOH or KOH in ethanol/water mixtures are common, but microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the product. Purity should be verified via melting point analysis and HPLC .

- Challenges : Steric hindrance from bromine and chlorine substituents may require elevated temperatures (80–100°C) or prolonged reaction times.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR spectroscopy : Analyze and NMR spectra for characteristic peaks:

- Olefinic protons (α,β-unsaturated ketone) appear as doublets near δ 7.5–8.0 ppm (J ≈ 15–16 Hz).

- Aromatic protons exhibit splitting patterns consistent with bromine and chlorine substituents (e.g., deshielding effects at ortho positions) .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, confirming the chalcone backbone and halogen positions .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites .

- Mulliken charges to assess halogen-induced polarization effects.

- Molecular dynamics simulations : Study solvent interactions (e.g., DMSO) to optimize solubility for biological assays .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or missing peaks) during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with analogous chalcones (e.g., 4'-Bromo-3-chlorochalcone) to identify substituent-specific shifts .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the α,β-unsaturated system.

- Alternative techniques : Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy validates carbonyl (C=O) and C-Br/C-Cl stretches .

Q. What mechanistic insights explain the cyclization of this compound to flavones or chlorinated chromones under specific conditions?

- Methodological Answer :

- Acid/Base-mediated cyclization : In DMSO/I, iodine acts as an electrophile, promoting intramolecular cyclization via keto-enol tautomerism to yield 4H-chromen-4-one derivatives .

- Metal-assisted pathways : CuCl in DMSO facilitates radical-mediated pathways, leading to 3-chloro-4H-chromen-4-one products. Monitor reaction progress via TLC (R ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How can researchers refine crystal structures of halogenated chalcones with disordered substituents or low diffraction quality?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for heavy atoms (Br, Cl) .

- SHELXL parameters : Apply restraints for bond distances/angles and isotropic displacement parameters for disordered regions. Validate refinement with R < 5% and GoF ≈ 1.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.